molecular formula C10H11ClFN B11726904 1-(2-Chloro-6-fluorophenyl)cyclopropanemethanamine

1-(2-Chloro-6-fluorophenyl)cyclopropanemethanamine

Katalognummer: B11726904
Molekulargewicht: 199.65 g/mol
InChI-Schlüssel: RFEBQFQIDUTQNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloro-6-fluorophenyl)cyclopropanemethanamine is an organic compound with the molecular formula C10H11ClFN It is characterized by a cyclopropane ring attached to a methanamine group, which is further substituted with a 2-chloro-6-fluorophenyl group

Vorbereitungsmethoden

The synthesis of 1-(2-Chloro-6-fluorophenyl)cyclopropanemethanamine typically involves the following steps:

    Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

1-(2-Chloro-6-fluorophenyl)cyclopropanemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloro-6-fluorophenyl)cyclopropanemethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to modulation of biochemical pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-(2-Chloro-6-fluorophenyl)cyclopropanemethanamine can be compared with similar compounds such as:

    2-Chloro-6-fluorophenylacetic acid: This compound shares the chloro and fluoro substituents but differs in its acetic acid group.

    Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate: This compound has a similar phenyl substitution but differs in its cyclohexene and sulfamoyl groups.

The uniqueness of this compound lies in its cyclopropane ring and methanamine group, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H11ClFN

Molekulargewicht

199.65 g/mol

IUPAC-Name

[1-(2-chloro-6-fluorophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H11ClFN/c11-7-2-1-3-8(12)9(7)10(6-13)4-5-10/h1-3H,4-6,13H2

InChI-Schlüssel

RFEBQFQIDUTQNL-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CN)C2=C(C=CC=C2Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.